4-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
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Properties
Molecular Formula |
C19H15Cl2NO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-chloro-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-16-8-6-15(7-9-16)19(23)22(13-18-5-2-10-24-18)12-14-3-1-4-17(21)11-14/h1-11H,12-13H2 |
InChI Key |
WUHGNTQYLMZEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan ring and chlorinated benzyl groups, suggests various biological activities, including anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16Cl2N2O2, with a molecular weight of approximately 367.25 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N2O2 |
| Molecular Weight | 367.25 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may function as an enzyme or receptor inhibitor, modulating critical biochemical pathways essential for cellular functions. Preliminary studies suggest that it exhibits anticancer properties by interfering with cell proliferation mechanisms.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
A notable study assessed the compound's effects on various cancer cell lines, revealing significant antiproliferative activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1.30 |
| MCF7 | 25.72 |
| PC-3 | 12.19 |
These results indicate that the compound effectively inhibits tumor growth and promotes apoptosis in cancer cells.
Case Studies
- HepG2 Cell Line Study : In vitro assays demonstrated that the compound induced apoptosis and G2/M phase arrest, contributing to its antitumor efficacy.
- Xenograft Model : In vivo studies using xenograft models showed a tumor growth inhibition rate of approximately 48% compared to controls, suggesting potential for therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound allows for comparison with similar compounds to understand its distinctive biological activity better.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N-(pyridin-4-yl)methyl)benzamide | Contains pyridine instead of furan | Different electronic properties due to nitrogen |
| N-(4-Bromophenyl)-N-(furan-2-yl)methyl)benzamide | Brominated instead of chlorinated | May exhibit different reactivity due to bromine |
| N-(4-Chlorophenyl)-N-(thiophen-2-yl)methyl)benzamide | Contains thiophene instead of furan | Unique sulfur-containing heterocycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
